Cas no 1805595-08-7 (Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate)

Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate
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- インチ: 1S/C10H5BrF3NO2/c1-17-9(16)6-3-8(11)5(4-15)2-7(6)10(12,13)14/h2-3H,1H3
- InChIKey: QSOXDIZJXBZISR-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C#N)=CC(C(F)(F)F)=C(C(=O)OC)C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 349
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 50.1
Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015009411-500mg |
Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate |
1805595-08-7 | 97% | 500mg |
823.15 USD | 2021-06-21 | |
Alichem | A015009411-1g |
Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate |
1805595-08-7 | 97% | 1g |
1,534.70 USD | 2021-06-21 | |
Alichem | A015009411-250mg |
Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate |
1805595-08-7 | 97% | 250mg |
499.20 USD | 2021-06-21 |
Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate 関連文献
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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6. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoateに関する追加情報
Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate (CAS No. 1805595-08-7): A Key Intermediate in Modern Pharmaceutical Research
Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate, identified by its CAS number 1805595-08-7, is a versatile intermediate that has garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its bromo, cyano, and trifluoromethyl substituents, plays a crucial role in the synthesis of various biologically active molecules. The unique structural features of this benzoate derivative make it an invaluable tool for researchers exploring novel therapeutic agents.
The< strong> trifluoromethyl group is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity in drug candidates. In recent years, there has been a surge in research focused on incorporating trifluoromethyl groups into small molecule drugs, owing to their demonstrated pharmacological benefits. Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate serves as an excellent starting material for the synthesis of such compounds, offering a scaffold that can be readily modified to explore diverse chemical space.
Moreover, the< strong> bromo and< strong> cyano substituents provide additional handles for functionalization, enabling the construction of complex molecular architectures. These functional groups are frequently employed in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are cornerstone techniques in modern drug discovery. The presence of these reactive sites makes Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate a valuable building block for the development of novel heterocycles and other pharmacophores.
In the realm of medicinal chemistry, the demand for efficient and scalable synthetic routes has led to the exploration of innovative methodologies. Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate has been utilized in several cutting-edge synthetic strategies that leverage transition metal catalysis and organometallic chemistry. For instance, recent studies have demonstrated its utility in the preparation of complex fused rings, which are often found in natural products and biologically active compounds. These advances highlight the compound's potential as a key intermediate in the synthesis of next-generation therapeutics.
The< strong> cyano group, while commonly associated with toxicological concerns in some contexts, also offers unique opportunities for chemical manipulation. In particular, cyano-substituted benzoates have been shown to exhibit potent biological activity across a range of targets. Researchers have harnessed this property to develop novel scaffolds with improved pharmacokinetic profiles and reduced side effects. The incorporation of Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate into these frameworks has led to promising candidates for treating various diseases, including oncology and neurodegenerative disorders.
Recent advancements in computational chemistry have further enhanced the utility of Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate. High-throughput virtual screening (HTVS) and molecular docking studies have enabled researchers to rapidly identify potential drug candidates derived from this intermediate. By leveraging machine learning algorithms and quantum mechanical calculations, scientists can predict the binding affinity and specificity of their synthesized compounds with unprecedented accuracy. This approach has accelerated the drug discovery process and has led to several breakthroughs in recent years.
The< strong> trifluoromethyl group's influence on electronic properties also makes it a valuable tool for modulating reactivity in organic synthesis. Compounds containing this moiety often exhibit enhanced lipophilicity and metabolic stability, which are critical factors for drug efficacy. Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate has been employed in various reactions where these properties are desirable, such as Suzuki couplings that require high selectivity and yield. Its role in facilitating these transformations underscores its importance as a synthetic intermediate.
In conclusion, Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate (CAS No. 1805595-08-7) is a multifaceted compound with significant applications in pharmaceutical research. Its unique structural features—comprising bromo, cyano, and trifluoromethyl substituents—make it an indispensable tool for synthesizing biologically active molecules. The compound's versatility is further highlighted by its utility in modern synthetic strategies and its potential to contribute to the development of novel therapeutics across multiple therapeutic areas.
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